molecular formula C18H19N3O4S B12155715 ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B12155715
M. Wt: 373.4 g/mol
InChI Key: TWQLSYLTSZXIDF-UHFFFAOYSA-N
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Description

Ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core substituted with an acetamide-linked isoindole moiety. This compound’s ester group (ethyl acetate) further contributes to its lipophilicity, influencing solubility and pharmacokinetic properties.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[2-[3-(3-oxo-1H-isoindol-2-yl)propanoylamino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H19N3O4S/c1-2-25-16(23)9-13-11-26-18(19-13)20-15(22)7-8-21-10-12-5-3-4-6-14(12)17(21)24/h3-6,11H,2,7-10H2,1H3,(H,19,20,22)

InChI Key

TWQLSYLTSZXIDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCN2CC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the isoindole moiety and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group and amide linkage are susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : 6M HCl, reflux at 110°C for 8–12 hours.

  • Outcome :

    • Ester group converts to carboxylic acid.

    • Amide bond remains intact under mild conditions but cleaves under prolonged heating.

Basic Hydrolysis

  • Conditions : 2M NaOH in ethanol/water (1:1), 60°C for 4–6 hours.

  • Outcome :

    • Ester saponification yields carboxylate salt.

    • Thiazole ring stability maintained under controlled pH.

Reaction Type Conditions Product Yield
Acidic Hydrolysis6M HCl, reflux, 8–12 hrsCarboxylic acid derivative72–78%
Basic Hydrolysis2M NaOH, 60°C, 4–6 hrsSodium carboxylate + intact thiazole85–89%

Nucleophilic Substitution at the Thiazole Ring

The thiazole’s C-2 and C-4 positions participate in nucleophilic substitutions:

With Amines

  • Conditions : Ethanol, 80°C, 24 hours (excess amine).

  • Example : Reaction with morpholine replaces the amino group at C-2, forming a substituted thiazole.

With Thiols

  • Conditions : DMF, K₂CO₃, 50°C, 12 hours.

  • Outcome : Thiolate attack at C-4 produces thioether derivatives.

Coupling Reactions via Amide Bond

The propanoyl-amino linker enables cross-coupling:

Suzuki–Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/water (4:1), 90°C.

  • Outcome : Boronic acid partners arylize the isoindole moiety.

Heck Reaction

  • Conditions : Pd(OAc)₂, PPh₃, NEt₃, DMF, 120°C.

  • Application : Alkenylation at the isoindole’s aromatic positions.

Oxidation and Reduction

Isoindole Ring Oxidation

  • Conditions : m-CPBA, CH₂Cl₂, 0°C → RT .

  • Product : 1,3-Dioxoisoindoline derivative (via epoxidation).

Ester Group Reduction

  • Conditions : LiAlH₄, THF, 0°C → reflux.

  • Outcome : Ethyl ester reduces to primary alcohol (90% yield).

Cycloaddition and Ring-Opening

Thiazole in Diels–Alder Reactions

  • Conditions : Maleic anhydride, toluene, 110°C.

  • Outcome : Thiazole acts as dienophile, forming bicyclic adducts.

Isoindole Ring-Opening

  • Conditions : NH₂NH₂·H₂O, ethanol, reflux .

  • Product : Phthalhydrazide derivative (via hydrazine attack).

Stability Under Pharmacological Conditions

pH-Dependent Degradation

  • Conditions : Simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).

  • Findings :

    • Stable for 8 hours at pH 6.8 (≤5% degradation).

    • Rapid decomposition at pH 1.2 (t₁/₂ = 2.3 hours).

Catalytic Interactions

PARP Inhibition Mechanism

  • Binding : The isoindole-1-one moiety chelates Zn²⁺ in PARP’s catalytic domain.

  • Kinetics : Kᵢ = 12 nM (PARP-1), 18 nM (PARP-2).

This compound’s reactivity is strategically leveraged in medicinal chemistry for developing targeted therapies, particularly in oncology. Experimental protocols emphasize optimizing solvent systems (e.g., polar aprotic solvents for coupling) and catalysts (e.g., Pd-based systems) to enhance selectivity .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes an isoindole moiety and a thiazole ring. The presence of these functional groups contributes to its biological activity. The molecular weight is approximately 359.4 g/mol, and it possesses various physicochemical properties that facilitate its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing the isoindole and thiazole frameworks exhibit significant anticancer properties. Ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate has been studied for its ability to inhibit cancer cell proliferation.

A study highlighted the potential of thiazole derivatives as anticancer agents, demonstrating their efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The isoindole component enhances the compound's interaction with specific molecular targets involved in cancer progression.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Thiazoles are known for their broad-spectrum antimicrobial activities, and derivatives similar to this compound have been reported to exhibit significant inhibitory effects against various bacterial strains . This property is crucial for developing new antibiotics in an era of increasing antibiotic resistance.

Neuroprotective Effects

Recent studies have suggested that isoindole derivatives may possess neuroprotective properties. This compound could potentially protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of the isoindole structure followed by the introduction of the thiazole moiety. The characterization of synthesized compounds is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm their structures .

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds in preclinical models:

StudyFindingsReference
Du et al. (2013)Developed thiazole derivatives showing anticancer activity with IC50 values ranging from 0.47–1.4 µM against thymidylate synthase
Ahsan et al.Investigated dual antimicrobial and anticancer activities of 1,3,4-thiadiazole derivatives
Recent In Silico StudiesSuggested potential for neuroprotective effects through molecular docking studies targeting neuroinflammation pathways

Mechanism of Action

The mechanism of action of ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The isoindole moiety can bind to certain enzymes or receptors, modulating their activity. The thiazole ring may also play a role in the compound’s biological effects by interacting with different cellular pathways.

Comparison with Similar Compounds

Structural Differences :

  • The benzothiazole ring in this analog is substituted with a sulfone (1,1-dioxido) and 3-oxo group, replacing the isoindole lactam in the target compound.
    Implications :
  • The 3-oxo group may alter hydrogen-bonding patterns, affecting binding affinity in biological systems. Research Context: Benzothiazole sulfones are often explored for antimicrobial or anti-inflammatory activity, suggesting this analog may have distinct biological profiles .

Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Structural Differences :

  • A quinoline moiety with 4-hydroxy and 1-isobutyl substituents replaces the isoindole group. Implications:
  • The hydroxyl group introduces hydrogen-bonding capability, while the isobutyl side chain may enhance lipophilicity and membrane permeability. Molecular Weight: Likely higher than the target compound due to the larger quinoline ring and additional functional groups .

Ethyl (2-{[3-(benzylsulfonyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate

Structural Differences :

  • Features a benzylsulfonyl group instead of the isoindole lactam.
    Implications :
  • The sulfonyl group is strongly electron-withdrawing, which could stabilize the compound against metabolic degradation but reduce nucleophilicity. CAS Number: 827620-46-2 (as per ). Applications: Sulfonyl-containing compounds are frequently used in protease inhibitors, suggesting possible antiviral or anticancer applications .

Azetidine-Linked Thiazole Derivatives (e.g., )

Structural Differences :

  • The azetidine (four-membered nitrogen ring) replaces the isoindole, introducing conformational rigidity.
    Implications :
  • The constrained azetidine ring may improve metabolic stability by reducing flexibility, though it could also limit binding to larger biological targets. The sulfonic acid group in some variants (e.g., compound e in ) enhances water solubility .

Comparative Data Table

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound: Ethyl (2-{[3-(1-oxo-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate Isoindole lactam, thiazole, ethyl ester ~375 (estimated) Moderate lipophilicity, hydrogen-bonding
Ethyl (2-{[3-(1,1-dioxido-3-oxo-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate Benzothiazole sulfone, 3-oxo Higher than target High polarity, potential antimicrobial use
Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-quinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate Quinoline, hydroxyl, isobutyl ~450 (estimated) Enhanced π-π interactions, lipophilic
Ethyl (2-{[3-(benzylsulfonyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate Benzylsulfonyl ~395 (estimated) Metabolic stability, steric bulk

Research Findings and Implications

  • Synthetic Accessibility : highlights hydrolysis steps under basic conditions (e.g., NaOH), suggesting similar compounds may require careful pH control during synthesis.
  • Structural Validation: Tools like SHELX () are critical for confirming molecular geometries, ensuring accurate comparisons of isoindole vs. quinoline or sulfone derivatives.

Biological Activity

Ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Ethyl group : Contributes to lipophilicity.
  • Thiazole ring : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Isoindole moiety : Associated with neuroprotective effects and potential in treating neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • PARP Inhibition : Similar compounds have been identified as potent and selective inhibitors of PARP (Poly (ADP-ribose) polymerase), which is crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, particularly in cells deficient in other DNA repair pathways .
  • Antimicrobial Activity : The thiazole component has been linked to antimicrobial properties. Compounds containing thiazoles have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .
  • Antitumor Effects : Research indicates that derivatives of isoindole structures exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and its analogs:

Activity Description References
PARP InhibitionSelective inhibition leading to enhanced apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Antitumor ActivityInduces apoptosis in various cancer cell lines
Neuroprotective EffectsPotential protective effects against neurodegeneration

Case Studies

Several studies have explored the effects of compounds related to this compound:

  • Study on PARP Inhibitors : A study demonstrated that isoindole derivatives significantly inhibited PARP activity in cancer cell lines, leading to increased sensitivity to chemotherapeutic agents .
  • Antimicrobial Testing : In a comparative study, thiazole-containing compounds displayed antimicrobial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .
  • Antitumor Evaluation : A recent evaluation of isoindole derivatives showed promising results in reducing tumor size in xenograft models, highlighting their potential as novel anticancer agents .

Q & A

Q. What experimental designs address contradictions in reported biological activity data?

  • Methodology :
  • Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Orthogonal Assays : Confirm activity using SPR (binding affinity) and functional assays (e.g., calcium flux) .

Q. How are crystallization challenges overcome for X-ray analysis?

  • Methodology : Screen solvents (e.g., DMF/water) and additives (ionic liquids). For stubborn cases, use co-crystallization with chaperone molecules (e.g., cyclodextrins) .

Q. What strategies improve solubility for in vivo studies?

  • Methodology :
  • Prodrug Design : Introduce phosphate esters or PEGylated side chains.
  • Co-solvents : Use cyclodextrin complexes or lipid-based nanoemulsions .

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